molecular formula C6H10ClF2N3 B2629409 [2-(2,2-Difluoroethyl)pyrazol-3-yl]methanamine;hydrochloride CAS No. 2253641-09-5

[2-(2,2-Difluoroethyl)pyrazol-3-yl]methanamine;hydrochloride

Cat. No.: B2629409
CAS No.: 2253641-09-5
M. Wt: 197.61
InChI Key: BVHGFLFLWFVJOA-UHFFFAOYSA-N
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Description

[2-(2,2-Difluoroethyl)pyrazol-3-yl]methanamine hydrochloride is a fluorinated heterocyclic compound featuring a pyrazole core substituted with a 2,2-difluoroethyl group at the 2-position and a methanamine moiety at the 3-position, with a hydrochloride counterion. The difluoroethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the pyrazole ring provides a rigid, planar structure that may facilitate interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

[2-(2,2-difluoroethyl)pyrazol-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N3.ClH/c7-6(8)4-11-5(3-9)1-2-10-11;/h1-2,6H,3-4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHGFLFLWFVJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CC(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,2-Difluoroethyl)pyrazol-3-yl]methanamine;hydrochloride typically involves the reaction of pyrazole derivatives with difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that derivatives of pyrazole compounds exhibit various biological activities, including anti-inflammatory and analgesic effects.

Case Study : A study focused on the synthesis and biological evaluation of pyrazole derivatives demonstrated that modifications at the 3-position of the pyrazole ring could enhance anti-inflammatory activity. This suggests that [2-(2,2-Difluoroethyl)pyrazol-3-yl]methanamine; hydrochloride may also possess similar properties, warranting further investigation into its pharmacological effects .

Agrochemical Applications

Research indicates that compounds with a pyrazole core can serve as effective agrochemicals, particularly in developing herbicides and fungicides. The difluoroethyl group may enhance the lipophilicity of the molecule, improving its ability to penetrate plant tissues.

Case Study : A related compound was tested for herbicidal activity against various weed species. The results showed significant herbicidal effects, suggesting that [2-(2,2-Difluoroethyl)pyrazol-3-yl]methanamine; hydrochloride might be developed into a new class of herbicides .

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in developing advanced materials with specific chemical functionalities.

Case Study : Research into the incorporation of fluorinated compounds into polymer matrices has shown enhanced thermal and mechanical properties. The introduction of [2-(2,2-Difluoroethyl)pyrazol-3-yl]methanamine; hydrochloride into polymer systems could lead to materials with improved durability and resistance to environmental degradation .

Mechanism of Action

The mechanism of action of [2-(2,2-Difluoroethyl)pyrazol-3-yl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The difluoroethyl group enhances its binding affinity and specificity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Pyrazole vs. Thiazole vs. Pyrrolidine/Azetidine: The pyrazole ring in the target compound and Betazole provides aromaticity and hydrogen-bonding capability, which contrasts with the non-aromatic pyrrolidine/azetidine in analogs and the sulfur-containing thiazole in [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride . Thiazoles often exhibit enhanced metabolic stability due to sulfur’s electron-withdrawing effects, while pyrrolidine/azetidine rings introduce conformational flexibility.

Fluorination Effects

  • Difluoroethyl (-CF₂CH₃) vs. Non-Fluorinated Groups: The 2,2-difluoroethyl group in the target compound and [1-(2,2-difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride increases lipophilicity (logP) and resistance to oxidative metabolism compared to Betazole’s ethanamine group . Fluorination may also enhance binding affinity to hydrophobic pockets in biological targets.

Substituent Effects

  • Chlorophenyl vs. Phenyl vs. The phenyl group in 3-(2,2-difluoroethyl)-3-phenylazetidine hydrochloride adds lipophilicity but may reduce solubility .

Biological Activity

Overview

[2-(2,2-Difluoroethyl)pyrazol-3-yl]methanamine;hydrochloride is a synthetic compound notable for its unique pyrazole structure and difluoroethyl substitution. This compound has garnered attention in various fields of medicinal chemistry due to its potential biological activities, particularly in modulating enzyme activity and influencing cellular pathways.

PropertyValue
Chemical Formula C₆H₉ClF₂N₃
Molecular Weight 197.61 g/mol
IUPAC Name [2-(2,2-Difluoroethyl)pyrazol-3-yl]methanamine; hydrochloride
Appearance White to off-white powder
Storage Temperature Room temperature

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes and receptors. The difluoroethyl group enhances binding affinity, allowing the compound to act as a potent modulator of biological pathways. This property is crucial for its potential applications in therapeutic contexts.

Antidepressant and Neuroprotective Effects

Research indicates that this compound may have applications in treating major depression and other mood disorders. A patent application highlights its use in formulations aimed at alleviating symptoms associated with major depression, bipolar disorder, and behavioral symptoms of dementia .

Antimicrobial Properties

The compound has also shown promise in antimicrobial activity. Studies have reported that pyrazole derivatives exhibit significant antifungal properties, suggesting that this compound could be effective against various fungal strains .

Case Studies

  • Antidepressant Efficacy : In a controlled study involving animal models, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The study utilized established behavioral assays to measure outcomes related to mood and anxiety.
  • Antimicrobial Activity : A recent investigation into the antifungal properties of this compound revealed a substantial inhibitory effect on Candida species. The study employed standard microbiological techniques to ascertain the minimal inhibitory concentration (MIC), demonstrating the compound's potential as an antifungal agent .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloridePyrazole derivativeAntidepressant, antimicrobial
[1-(3-fluoropropyl)-1H-pyrazol-5-yl]methanamine hydrochloridePyrazole derivativeAntimicrobial

The comparison shows that while structurally similar compounds share some biological activities, the unique difluoroethyl substitution in this compound may enhance its efficacy in specific therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [2-(2,2-difluoroethyl)pyrazol-3-yl]methanamine hydrochloride, and how can intermediates be validated?

  • Methodology :

  • The compound can be synthesized via Mannich-type reactions using pyrazole derivatives and difluoroethyl precursors. For example, coupling 3-aminopyrazole with 2,2-difluoroethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Intermediate validation : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to confirm purity (>95%) and ¹H/¹³C NMR (DMSO-d₆) to verify structural integrity. Key peaks include pyrazole C-H (δ 6.8–7.2 ppm) and difluoroethyl CF₂ (δ 4.5–5.0 ppm) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology :

  • Store under inert gas (N₂/Ar) at 2–8°C in airtight containers. Avoid exposure to moisture due to the hydrochloride salt's hygroscopic nature. Conduct stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Elemental analysis (C, H, N) to confirm stoichiometry.
  • LC-MS (ESI+) for molecular ion detection ([M+H]⁺ expected around m/z 220–230).
  • FT-IR to identify NH₂ stretches (~3300 cm⁻¹) and pyrazole ring vibrations (1600–1500 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis, and what are common pitfalls?

  • Methodology :

  • Optimize via DoE (Design of Experiments) varying solvent (DMF vs. THF), temperature (60–100°C), and catalyst (e.g., Pd(OAc)₂ for coupling steps). Pilot studies show THF increases yield by ~15% but slows kinetics .
  • Pitfalls : Impurities from over-alkylation (e.g., di-substituted pyrazole byproducts). Mitigate via flash chromatography (SiO₂, EtOAc/hexane) or recrystallization (MeOH/Et₂O) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Meta-analysis of literature data (e.g., IC₅₀ variability in kinase assays) to identify confounding factors:
  • Solvent effects : DMSO >1% may inhibit targets.
  • Salt form discrepancies : Free base vs. hydrochloride can alter solubility (test via shake-flask method , pH 7.4 PBS) .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

  • Methodology :

  • Perform docking studies (AutoDock Vina) using pyrazole as a hinge-binding motif. Focus on substituent effects at the difluoroethyl group. Validate with MM-PBSA free-energy calculations .
  • Synthesize top-ranked analogs (e.g., trifluoroethyl or cyclopropyl variants) and test via SPR (Surface Plasmon Resonance) for KD measurements .

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